molecular formula C11H9IO3 B12847613 6-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

6-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B12847613
M. Wt: 316.09 g/mol
InChI Key: ABPKQARRSRGREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an iodine atom, a ketone group, and a carboxylic acid group attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, or the carboxylic acid group to an aldehyde or alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    6-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.

    6-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Contains a chlorine atom, leading to different chemical and biological properties.

Uniqueness

The presence of the iodine atom in 6-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher reactivity can influence the compound’s chemical behavior and interactions with biological targets, potentially leading to distinct applications and effects.

Properties

Molecular Formula

C11H9IO3

Molecular Weight

316.09 g/mol

IUPAC Name

6-iodo-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C11H9IO3/c12-8-2-1-6-3-7(11(14)15)4-10(13)9(6)5-8/h1-2,5,7H,3-4H2,(H,14,15)

InChI Key

ABPKQARRSRGREC-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1C=CC(=C2)I)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.